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Cat. No.: B13417841 Get Quote

(R)-Allococaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (R)-Allococaine, a stereoisomer of

cocaine. It includes essential chemical identifiers, a comparative analysis of its binding affinity

at the dopamine transporter, detailed experimental protocols for its synthesis and in vitro

characterization, and a review of the relevant signaling pathways associated with cocaine's

mechanism of action. This document is intended to serve as a valuable resource for

researchers in pharmacology, medicinal chemistry, and neuroscience.

Chemical Identification
(R)-Allococaine is a diastereomer of the naturally occurring (-)-cocaine. Its unique

stereochemistry significantly influences its pharmacological profile.

Identifier Value

CAS Number 21030-42-2[1]

IUPAC Name
methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-

azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula C₁₇H₂₁NO₄

Molecular Weight 303.35 g/mol [1]
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Dopamine Transporter Binding Affinity
The primary pharmacological target of cocaine and its stereoisomers is the dopamine

transporter (DAT). Inhibition of DAT leads to an increase in extracellular dopamine

concentrations, which is responsible for the psychostimulant effects. The stereochemistry of the

cocaine molecule plays a critical role in its binding affinity to DAT.

While specific quantitative binding data (Kᵢ or IC₅₀ values) for (R)-Allococaine are not readily

available in the peer-reviewed literature, it is consistently reported to have a significantly lower

affinity for the dopamine transporter compared to its naturally occurring counterpart, (-)-

cocaine.[1] For comparative purposes, the table below presents the binding affinities of other

cocaine stereoisomers at the rat dopamine transporter.

Compound
Kᵢ (nM) for [³H]WIN 35,428 Binding to Rat
Striatal Membranes

(-)-Cocaine 121

(+)-Pseudococaine 247

(-)-Pseudococaine 3,130

(+)-Cocaine 3,900

(R)-Allococaine Data not available

(-)-Allococaine 11,500

(+)-Allopseudococaine 31,100

(-)-Allopseudococaine >100,000

Data adapted from Carroll et al., J. Med. Chem. 1992, 35 (15), pp 2814–2818. It is important to

note that binding affinities can vary depending on the experimental conditions and tissue

preparation.

Experimental Protocols
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Synthesis of Racemic Allococaine and Resolution of (R)-
Allococaine
The synthesis of (R)-Allococaine can be achieved through the synthesis of racemic allocaine

followed by chiral resolution. The following is a representative protocol based on established

methods for the synthesis of cocaine stereoisomers.

Logical Workflow for Synthesis and Resolution

Synthesis of Racemic Allococaine Chiral Resolution

2-Carbomethoxytropinone Racemic Alloecgonine Methyl Ester
Catalytic Hydrogenation

Racemic Allococaine
Benzoylation

Diastereomeric SaltsReaction with Chiral Acid (R)-Allococaine
Fractional Crystallization & Liberation

Click to download full resolution via product page

Caption: Workflow for the synthesis of racemic allococaine and subsequent chiral resolution to

obtain (R)-Allococaine.

Step 1: Synthesis of Racemic Alloecgonine Methyl Ester

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve racemic 2-

carbomethoxytropinone in glacial acetic acid.

Catalyst Addition: Add a catalytic amount of platinum oxide (Adams' catalyst).

Hydrogenation: Pressurize the vessel with hydrogen gas and agitate the mixture at room

temperature until the theoretical amount of hydrogen is consumed.

Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under

reduced pressure. Basify the residue with a suitable base (e.g., ammonium hydroxide) and

extract with an organic solvent (e.g., chloroform). Dry the organic extracts over anhydrous

sodium sulfate, filter, and evaporate the solvent to yield racemic alloecgonine methyl ester.

Step 2: Synthesis of Racemic Allococaine (Benzoylation)
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Reaction Setup: Dissolve the racemic alloecgonine methyl ester in a dry, aprotic solvent such

as pyridine or dichloromethane.

Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

Work-up: Quench the reaction with a dilute acid solution and extract the aqueous layer with

an organic solvent to remove excess benzoyl chloride. Basify the aqueous layer and extract

the product with an organic solvent. Combine the organic extracts, dry over anhydrous

sodium sulfate, filter, and concentrate to yield crude racemic allococaine.

Purification: The crude product can be purified by column chromatography or

recrystallization.

Step 3: Chiral Resolution of (R)-Allococaine

Diastereomeric Salt Formation: Dissolve the racemic allococaine in a suitable solvent (e.g.,

ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or

another suitable chiral acid.

Fractional Crystallization: Allow the solution to stand at a reduced temperature to induce

crystallization of one of the diastereomeric salts. The separation is based on the differential

solubility of the two diastereomeric salts.

Isolation: Collect the crystals by filtration. Several recrystallizations may be necessary to

achieve high diastereomeric purity.

Liberation of the Free Base: Dissolve the purified diastereomeric salt in water, basify the

solution, and extract the free base of (R)-Allococaine with an organic solvent.

Final Purification: Dry the organic extracts, evaporate the solvent, and recrystallize the

product to obtain pure (R)-Allococaine.

Dopamine Transporter Binding Assay
The following is a generalized protocol for determining the binding affinity of a test compound,

such as (R)-Allococaine, to the dopamine transporter using a competitive radioligand binding
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assay.

Experimental Workflow for DAT Binding Assay

Tissue Preparation IncubationAdd Radioligand & Test Compound SeparationRapid Filtration QuantificationScintillation Counting Data AnalysisIC50 & Ki Calculation

Click to download full resolution via product page

Caption: A typical workflow for a dopamine transporter (DAT) competitive binding assay.

Materials:

Rat striatal tissue homogenate (a rich source of DAT)

[³H]WIN 35,428 (radioligand)

(R)-Allococaine (test compound)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Non-specific binding control (e.g., a high concentration of unlabeled cocaine or GBR 12909)

Glass fiber filters

Scintillation cocktail and vials

Liquid scintillation counter

Procedure:

Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.

Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing

step to remove endogenous ligands.

Assay Setup: In a series of microcentrifuge tubes, add the tissue homogenate, a fixed

concentration of [³H]WIN 35,428, and varying concentrations of (R)-Allococaine.
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Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with a

saturating concentration of an unlabeled DAT inhibitor).

Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C)

for a sufficient time to reach equilibrium.

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass

fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove

unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding as a function of the logarithm of the

competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the

IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). The

Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways
While specific studies on the signaling pathways modulated by (R)-Allococaine are not

available, extensive research has been conducted on cocaine. It is presumed that (R)-
Allococaine, as a DAT inhibitor, would engage similar downstream pathways, albeit with

significantly lower potency. The primary signaling cascades affected by cocaine-induced

increases in dopamine include the Extracellular signal-Regulated Kinase (ERK) pathway and

the Akt/Glycogen Synthase Kinase 3 (GSK3) pathway.

Cocaine-Modulated Signaling Pathways
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Caption: Simplified overview of the ERK and Akt/GSK3 signaling pathways modulated by

cocaine.

ERK/MAPK Pathway
Cocaine's inhibition of dopamine reuptake leads to the activation of dopamine receptors, which

can trigger the Ras-Raf-MEK-ERK signaling cascade. Activated ERK can translocate to the

nucleus and phosphorylate transcription factors such as CREB (cAMP response element-

binding protein), leading to changes in gene expression that are thought to underlie some of

the long-term neuroadaptations associated with cocaine use.

Akt/GSK3 Pathway
Dopamine receptor stimulation also modulates the PI3K-Akt pathway. Akt, a serine/threonine

kinase, can phosphorylate and inhibit Glycogen Synthase Kinase 3 (GSK3). GSK3 is

implicated in a wide range of cellular processes, including neuronal plasticity. Dysregulation of

the Akt/GSK3 signaling pathway has been linked to the behavioral effects of psychostimulants.

Conclusion
(R)-Allococaine serves as an important tool compound for structure-activity relationship

studies of the dopamine transporter. Its significantly lower affinity compared to (-)-cocaine

highlights the critical role of stereochemistry in the pharmacological activity of this class of

molecules. While specific quantitative and mechanistic data for (R)-Allococaine are limited, the

experimental protocols and signaling pathway information provided in this guide offer a solid

foundation for further research into the nuanced pharmacology of cocaine stereoisomers.

Future studies are warranted to precisely quantify the binding affinity of (R)-Allococaine and to

investigate its potential effects on downstream signaling events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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